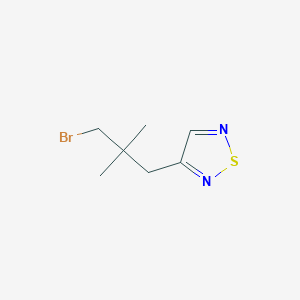

3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole

Description

3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole (CAS: 1934675-58-7) is a brominated heterocyclic compound featuring a 1,2,5-thiadiazole core substituted with a branched 3-bromo-2,2-dimethylpropyl group. Its molecular formula is C₇H₁₁BrN₂S, with a molecular weight of 235.14 g/mol . The compound’s structure combines the electron-deficient 1,2,5-thiadiazole ring—a π-deficient aromatic system—with a bulky bromoalkyl substituent.

Properties

Molecular Formula |

C7H11BrN2S |

|---|---|

Molecular Weight |

235.15 g/mol |

IUPAC Name |

3-(3-bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole |

InChI |

InChI=1S/C7H11BrN2S/c1-7(2,5-8)3-6-4-9-11-10-6/h4H,3,5H2,1-2H3 |

InChI Key |

CBSNFOPEFQDYKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=NSN=C1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole typically involves multiple steps:

-

Preparation of 3-Bromo-2,2-dimethyl-1-propanol: : This intermediate can be synthesized by reacting sodium nitrite, isopropanol, and paraformaldehyde to generate 2-nitro-2-methyl-1-propanol. This compound is then hydrogenated and reacted with methane to produce 2,2-dimethyl-1-propanol. Finally, sodium bromide is added under light conditions to yield 3-bromo-2,2-dimethyl-1-propanol .

-

Formation of Thiadiazole Ring: : The 3-bromo-2,2-dimethyl-1-propanol is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction typically involves heating the mixture to facilitate ring closure and formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as thiolates or amines, to form new derivatives.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium thiolate or primary amines, typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Substitution Products: New thiadiazole derivatives with different functional groups replacing the bromo group.

Oxidation Products: Oxidized forms of the thiadiazole ring, potentially leading to sulfoxides or sulfones.

Reduction Products: Reduced forms of the thiadiazole ring, possibly resulting in dihydrothiadiazoles.

Scientific Research Applications

3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromo group and the thiadiazole ring can facilitate binding to specific sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole with structurally related 1,2,5-thiadiazole derivatives, focusing on molecular features, spectroscopic properties, and reactivity.

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Features |

|---|---|---|---|

| 3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole | C₇H₁₁BrN₂S | 235.14 | Branched bromoalkyl group (steric bulk) |

| 3-(3-Bromopropyl)-1,2,5-thiadiazole | C₅H₇BrN₂S | 207.09 | Linear bromoalkyl group |

| 3-Benzoyl-4-(3-bromophenyl)-1,2,5-thiadiazole (3b) | C₁₆H₁₀BrN₂OS | 346.00 | Aromatic benzoyl and bromophenyl groups |

| 3-Trifluoromethyl-4-(2-naphthoyl)-1,2,5-thiadiazole (3j) | C₁₃H₇F₃N₂OS | 308.00 | Electron-withdrawing CF₃ and naphthoyl |

Key Observations:

- Aromatic substituents (e.g., benzoyl in 3b) enhance π-conjugation, which may increase thermal stability and alter electronic properties compared to aliphatic bromoalkyl derivatives .

Spectroscopic Properties

provides NMR and IR data for seven 1,2,5-thiadiazole derivatives, highlighting substituent-dependent trends:

- ¹H NMR :

- Aliphatic substituents (e.g., 3m: C₇H₈N₂OS) show signals for methyl/methylene groups (δ 1.2–3.0 ppm). The target compound’s dimethylpropyl group would exhibit distinct upfield shifts for the two methyl groups (δ ~1.0 ppm) and a downfield shift for the brominated CH₂ (δ ~3.5 ppm) .

- Aromatic substituents (e.g., 3b) display resonances in the δ 7.0–8.5 ppm range .

- IR Spectroscopy :

Reactivity and Stability

- Nucleophilic Substitution :

The bromine atom in the target compound is likely less reactive than in linear analogs (e.g., 3-(3-Bromopropyl)-1,2,5-thiadiazole) due to steric hindrance from the dimethyl groups. demonstrates that bromine in simpler thiadiazoles (e.g., 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole) undergoes substitution with secondary amines, suggesting similar reactivity for the target compound under optimized conditions . - Thermal Stability : Branched aliphatic substituents may lower melting points compared to aromatic derivatives (e.g., 3b or 3j) due to reduced molecular packing efficiency .

Biological Activity

3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole is a compound belonging to the thiadiazole family, known for its diverse biological activities. The presence of a thiadiazole ring and a bromo-substituted alkyl chain enhances its lipophilicity and potential interactions with biological targets. This article reviews the biological activities of this compound, focusing on antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole is C₇H₁₁BrN₂S. The structure features a five-membered heterocyclic thiadiazole ring containing two nitrogen atoms and one sulfur atom. The bromo group at the 3-position contributes to its chemical reactivity and biological activity.

1. Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial properties. Research indicates that 3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole exhibits significant effectiveness against various bacterial and fungal strains.

- Mechanism of Action : The proposed mechanism involves interactions with specific molecular targets, potentially inhibiting microbial growth through halogen bonding and enzyme interactions .

-

Case Studies :

- In studies conducted on related thiadiazole compounds, it was found that many exhibited minimal inhibitory concentrations (MIC) ranging from 2–40 μg/mL against resistant bacterial strains .

- A comparative study showed that certain derivatives demonstrated antibacterial activity superior to standard antibiotics like ampicillin and streptomycin .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole | TBD | Antibacterial/Fungal |

| Reference Antibiotics | 4-40 | Antibacterial |

2. Anticancer Properties

The anticancer potential of thiadiazoles has been extensively studied. Compounds similar to 3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole have shown promising results in inhibiting cancer cell proliferation.

- Research Findings :

- Studies indicate that certain thiadiazole derivatives exhibit cytotoxic effects on various cancer cell lines with IC50 values comparable to established chemotherapeutics .

- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways.

3. Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, thiadiazoles have been reported to possess anti-inflammatory and anticonvulsant activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.